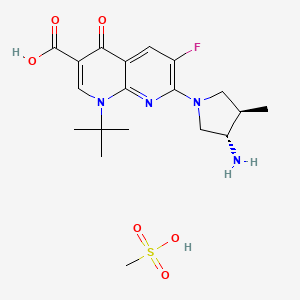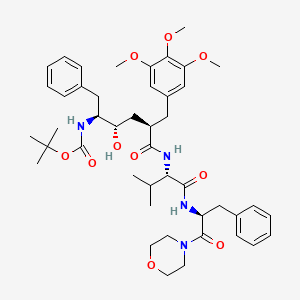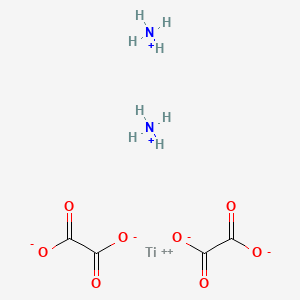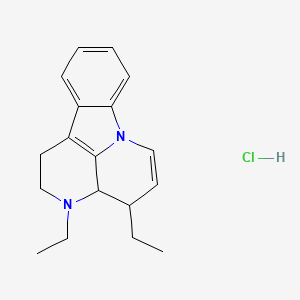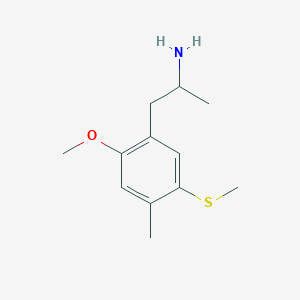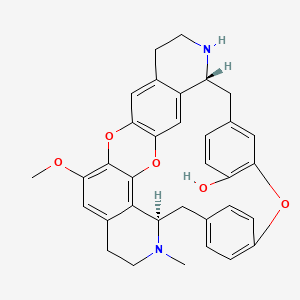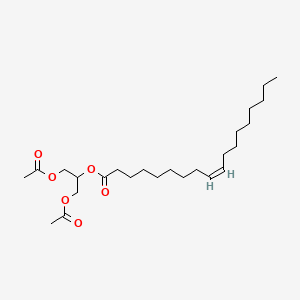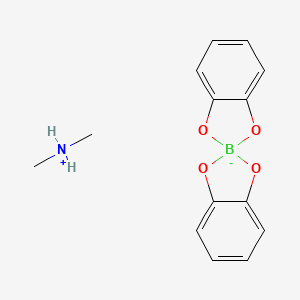
Dimethylammonium borodicatecholate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylammonium borodicatecholate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a dimethylammonium cation and a borodicatecholate anion, which together form a stable ionic structure. The presence of boron and catechol groups in its structure imparts distinctive reactivity and stability, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethylammonium borodicatecholate typically involves the reaction of dimethylamine with borodicatechol in an appropriate solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product. A common synthetic route is as follows:
Preparation of Borodicatechol: Borodicatechol is synthesized by reacting boric acid with catechol in the presence of a dehydrating agent such as sulfuric acid.
Formation of this compound: The prepared borodicatechol is then reacted with dimethylamine in a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
For industrial-scale production, the process is scaled up using larger reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylammonium borodicatecholate undergoes various chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to quinone derivatives under oxidative conditions.
Reduction: The boron center can participate in reduction reactions, forming borohydride species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be employed under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Borohydride species.
Substitution: Various substituted borodicatecholate derivatives.
Applications De Recherche Scientifique
Dimethylammonium borodicatecholate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its stability and reactivity.
Industry: It is utilized in the production of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which dimethylammonium borodicatecholate exerts its effects involves the interaction of its boron and catechol groups with molecular targets. The boron center can form stable complexes with various biomolecules, while the catechol moiety can participate in redox reactions, influencing cellular processes. These interactions can modulate pathways involved in cell signaling, oxidative stress, and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylammonium borohydride: Similar in structure but primarily used as a reducing agent.
Catecholborane: Contains a catechol group bonded to boron, used in hydroboration reactions.
Dimethylammonium catecholate: Lacks the boron component, used in organic synthesis.
Uniqueness
Dimethylammonium borodicatecholate is unique due to the combination of boron and catechol functionalities, which impart distinctive reactivity and stability. This makes it particularly valuable in applications requiring both boron chemistry and redox activity, such as in advanced material synthesis and biomedical research.
Propriétés
Numéro CAS |
53992-90-8 |
|---|---|
Formule moléculaire |
C14H16BNO4 |
Poids moléculaire |
273.09 g/mol |
Nom IUPAC |
dimethylazanium;8,8'-spirobi[7,9-dioxa-8-boranuidabicyclo[4.3.0]nona-1,3,5-triene] |
InChI |
InChI=1S/C12H8BO4.C2H7N/c1-2-6-10-9(5-1)14-13(15-10)16-11-7-3-4-8-12(11)17-13;1-3-2/h1-8H;3H,1-2H3/q-1;/p+1 |
Clé InChI |
UWZZEUCRWVYWLP-UHFFFAOYSA-O |
SMILES canonique |
[B-]12(OC3=CC=CC=C3O1)OC4=CC=CC=C4O2.C[NH2+]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


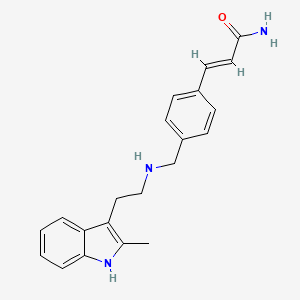

![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
